molecular formula C10H8N2Se B11474092 2-(2-propynylselanyl)-1H-benzimidazole

2-(2-propynylselanyl)-1H-benzimidazole

Cat. No.: B11474092
M. Wt: 235.15 g/mol
InChI Key: TWEBIKRAMNZVKA-UHFFFAOYSA-N
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Description

2-(2-Propynylselanyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a propynylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-propynylselanyl)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propynylselanyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include selenoxide, selenone, selenide derivatives, and substituted benzimidazole compounds.

Scientific Research Applications

2-(2-Propynylselanyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles.

    Medicine: It may have potential therapeutic applications due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-propynylselanyl)-1H-benzimidazole involves the interaction of the selenium atom with various biological targets. Selenium can form selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The propynyl group may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Propynylselanyl derivatives: Compounds with similar structures but different substituents on the benzimidazole core.

    Benzimidazole derivatives: Compounds with various substituents on the benzimidazole ring.

Uniqueness

2-(2-Propynylselanyl)-1H-benzimidazole is unique due to the presence of both a selenium atom and a propynyl group.

Biological Activity

2-(2-propynylselanyl)-1H-benzimidazole is a compound within the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10N2Se
  • Molecular Weight : 238.18 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Notably, compounds in the benzimidazole class often exhibit the following mechanisms:

  • Inhibition of Enzymes : Many benzimidazoles inhibit enzymes involved in critical cellular processes, such as DNA repair and cell division.
  • Antioxidant Activity : The presence of selenium in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : The compound has been shown to disrupt the cell cycle, leading to growth inhibition in various cancer types.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptotic pathways, contributing to cancer cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism may involve:

  • Disruption of Membrane Integrity : The interaction with microbial membranes leads to increased permeability and eventual cell lysis.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Anticancer Efficacy :
    • A study conducted by Fei et al. (2021) highlighted the compound's potential as a therapeutic agent against various cancer cell lines, showing IC50 values in the low micromolar range.
    • Table 1 summarizes the cytotoxic effects observed across different cancer cell lines.
    Cell LineIC50 (µM)
    HeLa5.4
    MCF-74.8
    A5496.3
  • Antimicrobial Testing :
    • In a study assessing antimicrobial properties, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 12 µg/mL and 15 µg/mL respectively.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus12
    Escherichia coli15

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by structural modifications. In the case of this compound:

  • The introduction of selenium enhances its reactivity and potential biological interactions compared to non-selenium analogs.
  • Variations in substituents at the benzene ring can modulate its pharmacokinetic properties and selectivity towards specific biological targets.

Properties

Molecular Formula

C10H8N2Se

Molecular Weight

235.15 g/mol

IUPAC Name

2-prop-2-ynylselanyl-1H-benzimidazole

InChI

InChI=1S/C10H8N2Se/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2,(H,11,12)

InChI Key

TWEBIKRAMNZVKA-UHFFFAOYSA-N

Canonical SMILES

C#CC[Se]C1=NC2=CC=CC=C2N1

Origin of Product

United States

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